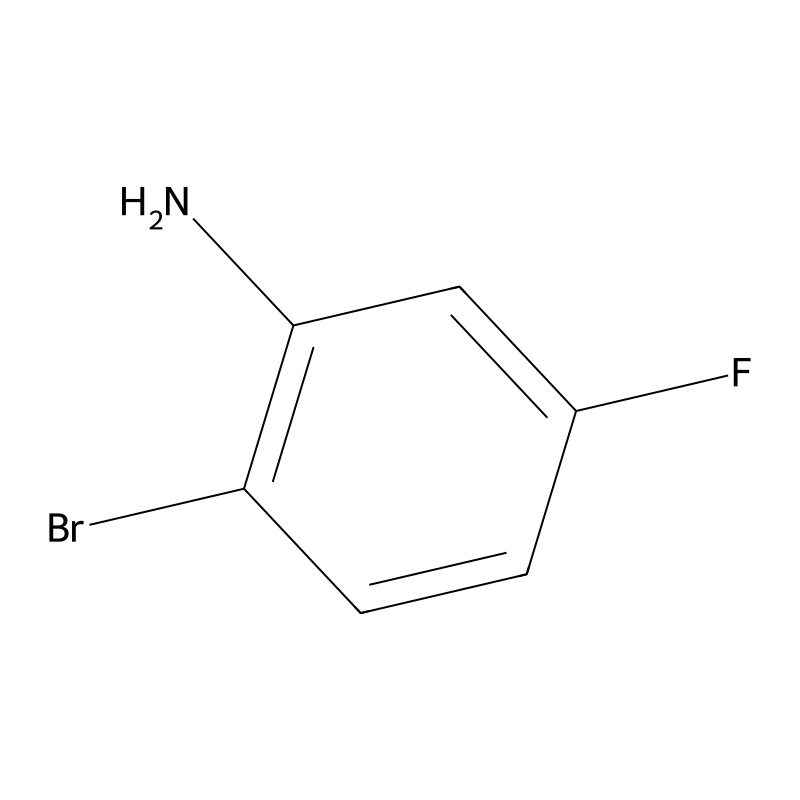

2-Bromo-5-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-fluoroaniline (CAS 1003-99-2) is a highly functionalized ortho-bromo aniline derivative characterized by its dual halogenation pattern. As a critical intermediate in pharmaceutical and advanced materials synthesis, it provides a reactive primary amine, a bromine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira), and a fluorine atom that modulates both the ring's electronic distribution and the lipophilicity of downstream products. Commercially, it is procured as a precursor for complex heterocyclic scaffolds, including difunctionalized indoles, quinolines, and biphenyl-based active pharmaceutical ingredients (APIs), where the specific 2-bromo-5-fluoro substitution pattern is strictly required to achieve target metabolic stability and binding affinity [1].

Substituting 2-bromo-5-fluoroaniline with unfluorinated analogs (like 2-bromoaniline) or structural isomers (such as 2-bromo-4-fluoroaniline) fundamentally alters the reactivity and final product profile. The fluorine atom at the 5-position exerts a strong electron-withdrawing effect that lowers the amine's pKa to approximately 1.52, significantly reducing its nucleophilicity compared to 2-bromoaniline (pKa ~2.53) and requiring tailored catalytic conditions for C-N bond formation . Furthermore, in API development, the 5-fluoro substituent is strategically placed to block specific cytochrome P450 metabolic oxidation sites and increase lipophilicity. Using an isomer shifts the electronic activation of the bromine atom during the oxidative addition step of cross-coupling, leading to divergent regioselectivity, altered reaction kinetics, and the failure to produce the required fluorinated target scaffolds [1].

Amine pKa Modulation for Controlled Reactivity

The introduction of a fluorine atom at the 5-position significantly withdraws electron density from the aromatic ring, directly impacting the basicity of the primary amine. 2-Bromo-5-fluoroaniline exhibits a predicted pKa of approximately 1.52, compared to 2.53 for 2-bromoaniline. This reduced nucleophilicity alters its reactivity profile in electrophilic aromatic substitutions and requires specific base/ligand pairings during Buchwald-Hartwig aminations to achieve optimal conversion.

| Evidence Dimension | Amine pKa (Basicity) |

| Target Compound Data | 1.52 ± 0.10 |

| Comparator Or Baseline | 2-Bromoaniline (2.53) |

| Quantified Difference | ~1.0 pKa unit reduction |

| Conditions | Standard physicochemical property prediction |

Buyers scaling up C-N coupling reactions must account for this lower pKa when selecting catalytic systems, as generic conditions optimized for 2-bromoaniline may result in poor yields.

Precursor Efficiency in Suzuki-Miyaura Biphenyl Synthesis

In the synthesis of complex active pharmaceutical ingredients, such as Free Fatty Acid Receptor 4 (FFAR4) agonists, 2-bromo-5-fluoroaniline serves as a highly efficient cross-coupling partner. When reacted with arylboronic acids (e.g., 4-tolylboronic acid) under standard Pd(PPh3)4 catalysis, it successfully yields the corresponding 4-fluoro-[1,1'-biphenyl]-2-amine intermediates with high conversion rates (71% yield). Substituting this with an unfluorinated analog would fail to provide the essential fluorine atom required for the target compound's binding affinity and metabolic stability [1].

| Evidence Dimension | Suzuki cross-coupling yield |

| Target Compound Data | 71% yield of fluorinated biphenyl intermediate |

| Comparator Or Baseline | Unfluorinated synthesis routes (require late-stage fluorination) |

| Quantified Difference | Directly installs the critical 5-fluoro functional group in a single high-yield step |

| Conditions | Pd(PPh3)4 catalyst, Na2CO3, ethanol/toluene, 80 °C |

Procuring the pre-fluorinated ortho-bromo building block streamlines the synthesis of fluorinated biphenyls, avoiding hazardous and low-yielding late-stage fluorination steps.

Compatibility with Imidoylative Sonogashira Cascades

2-Bromo-5-fluoroaniline demonstrates excellent processability in advanced multicomponent cascade reactions. In the synthesis of medicinally valuable 4-aminoquinolines, it successfully undergoes a one-pot imidoylative Sonogashira cross-coupling and acid-mediated cyclization. This directly furnishes 7-fluoro-substituted quinolines (such as 4-amino-2-cyclohexyl-7-fluoroquinoline, a promising antileishmanial scaffold). The specific ortho-bromo and meta-fluoro arrangement is critical here, as the bromine enables the initial Pd-catalyzed alkynylation, while the fluorine directs the electronic properties of the resulting quinoline core [1].

| Evidence Dimension | Cascade cyclization performance |

| Target Compound Data | Direct formation of 7-fluoroquinoline cores |

| Comparator Or Baseline | 2-Bromoaniline (yields unfluorinated quinolines) |

| Quantified Difference | Enables the one-pot construction of heavily functionalized fluorinated heterocycles |

| Conditions | Pd(OAc)2/Xantphos catalyst, CuBr, Cs2CO3, 90 °C |

For drug discovery procurement, this compound unlocks rapid, one-pot access to fluorinated quinoline libraries that cannot be synthesized efficiently from non-halogenated precursors.

Synthesis of Fluorinated Biphenyl APIs

Due to its high reactivity in Suzuki-Miyaura couplings, 2-bromo-5-fluoroaniline is the ideal starting material for synthesizing 4-fluoro-[1,1'-biphenyl]-2-amine intermediates. These scaffolds are critical in the development of novel therapeutics, such as Free Fatty Acid Receptor 4 (FFAR4) agonists for Type 2 diabetes treatment, where the fluorine atom enhances metabolic stability [1].

Construction of 7-Fluoroquinoline and 6-Fluoroindole Cores

The compound's ortho-bromo primary amine structure makes it a perfect substrate for cascade cyclizations, including imine-Heck reactions and imidoylative Sonogashira couplings. It is specifically procured to build 6-fluoroindole derivatives (e.g., CRTH-2 antagonists like MK-1029) and 7-fluoro-4-aminoquinolines, providing the exact regiochemistry required for target receptor binding[2].

Development of Antitumor Benzothiazoles

2-Bromo-5-fluoroaniline is utilized as a key intermediate in the synthesis of experimental antitumor agents, such as Phortress analogs. The specific placement of the fluorine atom is utilized to modulate the lipophilicity of the drug molecule, facilitating cellular entry and subsequent activation by cytochrome P450 enzymes in sensitive cancer cells .

XLogP3

GHS Hazard Statements

H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types